Comparative Physicochemical Profile: TPSA and Lipophilicity of 4-(Aminomethyl)benzothioamide vs. Amide and Acid Analogs
4-(Aminomethyl)benzothioamide exhibits a distinct physicochemical profile compared to its amide (4-(aminomethyl)benzamide) and acid (4-(aminomethyl)benzoic acid) analogs. The replacement of the carbonyl oxygen with sulfur increases the topological polar surface area (TPSA) from 69.1 Ų (amide) and 63.3 Ų (acid) to 84.1 Ų (thioamide) [1][2]. This 15-21 Ų increase in TPSA indicates a more polar surface, which can affect membrane permeability and solubility. Furthermore, the calculated lipophilicity (XLogP3) of the thioamide is 0.5, compared to 0.1 for the amide, indicating a 5-fold increase in lipophilicity [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 84.1 Ų |
| Comparator Or Baseline | 4-(Aminomethyl)benzamide: 69.1 Ų; 4-(Aminomethyl)benzoic acid: 63.3 Ų |
| Quantified Difference | 15.0 Ų and 20.8 Ų higher |
| Conditions | Computed properties |
Why This Matters
These differences in TPSA and XLogP3 are critical for predicting membrane permeability, solubility, and target engagement in drug discovery and development, guiding the selection of the appropriate building block for a given molecular design.
- [1] Chem960. (n.d.). 4-(Aminomethyl)benzothioamide (CAS 404897-88-7) - Computed Properties. View Source
- [2] Varidt. (n.d.). 4-(Aminomethyl)benzoic acid - Pharmaceutical Properties. View Source
